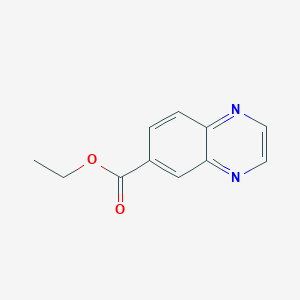

Ethyl Quinoxaline-6-carboxylate

CAS No.: 6924-72-7

Cat. No.: VC2267804

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6924-72-7 |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | ethyl quinoxaline-6-carboxylate |

| Standard InChI | InChI=1S/C11H10N2O2/c1-2-15-11(14)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,2H2,1H3 |

| Standard InChI Key | KGGWBCOZLWDYSQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=NC=CN=C2C=C1 |

| Canonical SMILES | CCOC(=O)C1=CC2=NC=CN=C2C=C1 |

Introduction

Chemical Identity and Structure

Ethyl Quinoxaline-6-carboxylate (CAS: 6924-72-7) is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. It is also known by several synonyms including 6-(Ethoxycarbonyl)quinoxaline, Ethyl 6-quinoxalinecarboxylate, and 6-Quinoxalinecarboxylic acid ethyl ester . The compound features a quinoxaline core (also called benzo[b] diazine) with an ethyl carboxylate group at the 6-position.

Structural Characteristics

The quinoxaline core structure contains a benzene ring fused with a pyrazine ring, creating a bicyclic system with two nitrogen atoms in para positions within the heterocyclic ring. This arrangement of nitrogen atoms provides distinctive physicochemical properties that contribute to the compound's reactivity and biological activities . The ethyl carboxylate group at position 6 adds further functionality, making this compound valuable for various chemical transformations.

Physical and Chemical Properties

Table 1: Key Properties of Ethyl Quinoxaline-6-carboxylate

| Property | Value |

|---|---|

| CAS Number | 6924-72-7 |

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents like ethanol, DMF, and THF |

The compound's structure enables it to participate in various chemical reactions, particularly those involving the carboxylate group and the nitrogen atoms of the quinoxaline ring, making it useful as a building block in organic synthesis.

Synthesis Methods

Conventional Synthesis Routes

Ethyl Quinoxaline-6-carboxylate can be synthesized through several methods, with the most common involving the esterification of quinoxaline-6-carboxylic acid. This approach typically employs standard esterification conditions using ethanol as the reagent with a catalytic amount of strong acid .

Another synthetic approach involves the cyclocondensation of o-phenylenediamines with α-dicarbonyl compounds, followed by functionalization at the 6-position. This method has been particularly useful in preparing various substituted quinoxalines with different functional groups .

Modern Synthetic Approaches

Recent advances in quinoxaline synthesis have explored more efficient and selective methods. One notable approach involves multicomponent reactions, providing access to highly functionalized quinoxaline derivatives in fewer steps. For example, researchers have reported the synthesis of quinoxaline derivatives via a consecutive four-component synthesis starting from electron-rich p-nucleophiles, oxalyl chloride, terminal alkynes, and 1,2-diaminoarenes .

Chemical Reactivity and Transformations

Hydrolysis Reactions

Ethyl Quinoxaline-6-carboxylate can undergo hydrolysis to yield quinoxaline-6-carboxylic acid. This transformation follows similar principles to those observed in quinazoline analogs, where basic hydrolysis is typically employed. For instance, in a related reaction with quinazoline-6-carboxylic acid ethyl ester, treatment with 1N sodium hydroxide in ethanol/water at room temperature for 1 hour, followed by acidification to pH 4, produces the corresponding carboxylic acid with moderate yields .

Functionalization Reactions

The compound serves as an important intermediate for further functionalization reactions. The carboxylate group at the 6-position can be transformed into various other functional groups including amides, ketones, and reduced to alcohols. Additionally, the nitrogen atoms in the quinoxaline ring offer sites for N-functionalization, providing access to diverse quinoxaline derivatives .

Biological Activities and Applications

Research Applications

Ethyl Quinoxaline-6-carboxylate serves as a valuable building block in the synthesis of more complex molecular systems. Its relatively stable structure, combined with reactive functional groups, makes it an ideal starting material for the preparation of various biologically active compounds.

Recent studies have explored the development of quinoxaline derivatives as inhibitors of specific enzymes and proteins. For instance, researchers have discovered dibromo-substituted quinoxaline fragments that act as effective small-molecule inhibitors of ASK1 (Apoptosis Signal-regulating Kinase 1) with IC50 values in the nanomolar range .

Structure-Activity Relationships

Studies focusing on structure-activity relationships of quinoxaline derivatives have highlighted the importance of substitution patterns on the quinoxaline core. The presence of an ethyl carboxylate group at the 6-position can significantly influence the compound's biological activity and physicochemical properties.

In one research example, pyrrolo[1,2-a]quinoxaline carboxylic acid derivatives were synthesized and tested for inhibition of human protein kinase CK2, a potential drug target for cancer. The most promising compound in this series, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid, inhibited human CK2 with an IC50 of 49 nM .

Comparative Analysis with Related Compounds

Ethyl Quinoxaline-6-carboxylate vs. Ethyl Quinazoline-6-carboxylate

While Ethyl Quinoxaline-6-carboxylate and Ethyl Quinazoline-6-carboxylate share similar structural features, including a bicyclic system with an ethyl carboxylate group at the 6-position, they differ in their heterocyclic core structure. Quinoxaline contains two nitrogen atoms in a para arrangement within the heterocyclic ring, while quinazoline has two nitrogen atoms in a 1,3-relationship. This difference significantly affects their chemical reactivity and biological properties.

Table 2: Comparison of Quinoxaline and Quinazoline Derivatives

Derivatives with Enhanced Biological Activity

Several modified versions of quinoxaline-6-carboxylates have been developed to enhance specific biological activities. For example, ethyl 1-ethyl-2,3-dioxo-4H-quinoxaline-6-carboxylate (C13H14N2O4, MW: 262.26126) represents a more complex derivative with additional functional groups that can modify its biological properties .

Research has also focused on developing fused ring systems incorporating the quinoxaline core, such as indolo[1,2-a]quinoxalines, which have shown promising antibacterial properties. A specific example includes 7-phenyl-5H-pyrano[3′,2′:4,5]indolo[1,2-a]quinoxaline-6,10-dione, which demonstrated significant antibacterial activity in screening tests .

Current Research Trends and Future Perspectives

Drug Development Applications

Quinoxaline derivatives continue to attract significant attention in drug discovery efforts. The distinct structural features of Ethyl Quinoxaline-6-carboxylate make it a valuable scaffold for developing targeted therapeutics. Recent research has focused on optimizing quinoxaline-based compounds for specific biological targets.

For instance, researchers have been systematically exploring structure-activity relationships of quinoxaline derivatives as ASK1 inhibitors. Their approach involves modifying different moieties of the molecule, including the nitrogen heteroaromatic ring, triazole fragments, and introducing various substituents on the quinoxaline ring . This systematic approach has led to the discovery of compounds with IC50 values in the nanomolar range and improved safety profiles compared to existing inhibitors.

Novel Synthetic Methodologies

Advances in synthetic chemistry continue to provide more efficient routes to Ethyl Quinoxaline-6-carboxylate and its derivatives. Particular attention has been given to developing green chemistry approaches, including solvent-free conditions, microwave-assisted synthesis, and the use of recyclable catalysts .

Additionally, researchers have explored novel catalyst systems for the functionalization of quinoxaline rings. These include palladium-catalyzed C-H olefination/cyclization sequences for the synthesis of indolo[1,2-a]quinoxalines, copper-catalyzed Ullmann-type reactions, and platinum(IV)-catalyzed hydroamination-triggered cyclizations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume